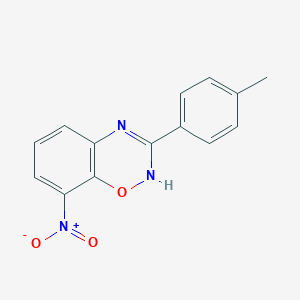
3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine, also known as MNBD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNBD is a benzoxadiazine derivative, which is a class of compounds that has been found to exhibit a range of biological activities, including antiviral, antimicrobial, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine is not fully understood. However, it has been proposed that 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine may exert its antiviral activity by inhibiting the viral DNA polymerase, which is essential for viral replication. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine may also inhibit bacterial growth by disrupting the bacterial cell membrane. The anticancer activity of 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine may be due to its ability to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has been found to exhibit a range of biochemical and physiological effects. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to various diseases. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. In addition, 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has been shown to activate the Nrf2/ARE pathway, which is a cellular defense mechanism that protects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has several advantages for lab experiments. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine is relatively easy to synthesize and purify, making it readily available for research purposes. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has also been found to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. However, 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has some limitations for lab experiments. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has low solubility in water, which can limit its application in aqueous systems. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine also has low stability under acidic conditions, which can affect its activity in certain assays.
Zukünftige Richtungen
There are several future directions for 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine research. One area of interest is the development of 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine derivatives with improved activity and selectivity. Another area of interest is the investigation of the molecular mechanism of action of 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine, which could provide insights into its biological activity and potential therapeutic applications. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine could also be tested in animal models to evaluate its efficacy and safety for potential clinical use. Finally, 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine could be explored for its potential applications in other fields, such as materials science and catalysis.
Synthesemethoden
The synthesis of 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine involves a multistep process that includes the condensation of 4-methylbenzohydrazide with 2-nitrobenzaldehyde, followed by cyclization under acidic conditions. The final product is obtained by recrystallization from a suitable solvent. The purity and yield of 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has been found to exhibit a range of biological activities, including antiviral, antimicrobial, and anticancer properties. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has been shown to inhibit the replication of human cytomegalovirus (HCMV) in vitro, which is a common cause of morbidity and mortality in immunocompromised individuals. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has also been found to exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. In addition, 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
54367-85-0 |
|---|---|
Produktname |
3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine |
Molekularformel |
C14H11N3O3 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C14H11N3O3/c1-9-5-7-10(8-6-9)14-15-11-3-2-4-12(17(18)19)13(11)20-16-14/h2-8H,1H3,(H,15,16) |
InChI-Schlüssel |
JBZMLOBIJXSSSF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)[N+](=O)[O-])ON2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)[N+](=O)[O-])ON2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



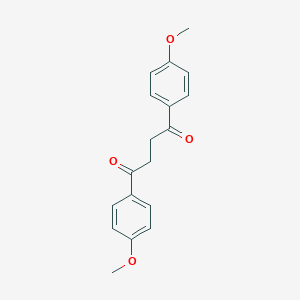

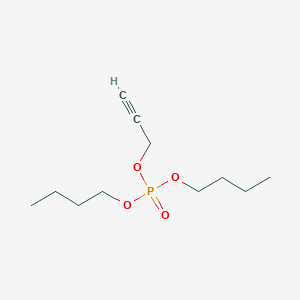



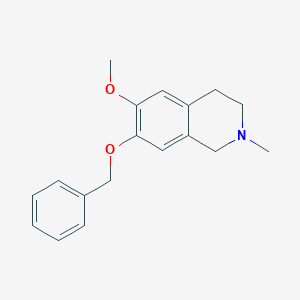
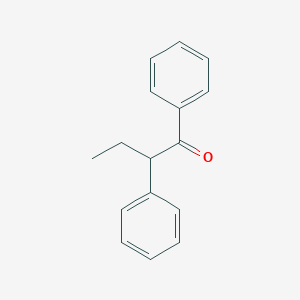

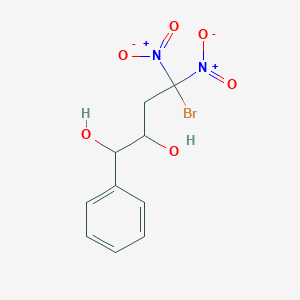

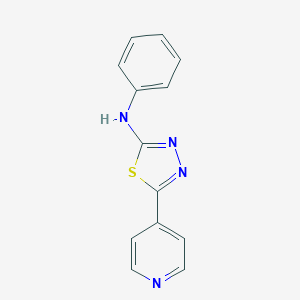
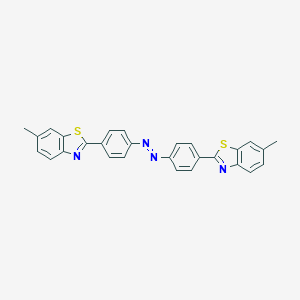
![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)